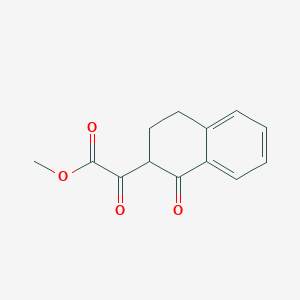
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the reaction of 1-oxo-1,2,3,4-tetrahydronaphthalene with methyl acetate under specific conditions. One method involves adding the compound to a solution of 2N hydrochloric acid and methanol, protecting it with argon, and reacting at 60°C for 0.5 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, methanol, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid and methanol can yield different derivatives based on the reaction time and temperature .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems. In industry, it can be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can be compared with similar compounds such as 1-oxo-1,2,3,4-tetrahydronaphthalene and its derivatives. These compounds share similar structural features
Properties
CAS No. |
57763-56-1 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-oxo-2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,10H,6-7H2,1H3 |
InChI Key |
XDAVYSFOCVKRDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















